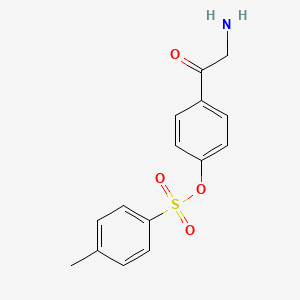
1-Methyl-1-octylpyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-octylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C13H28N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Vorbereitungsmethoden
1-Methyl-1-octylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with an alkyl halide. For example, the reaction of pyrrolidine with 1-bromooctane in the presence of a base can yield 1-octylpyrrolidine. This intermediate can then be methylated using methyl iodide to produce this compound .
Industrial production methods often involve similar steps but are optimized for larger scales. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
1-Methyl-1-octylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-octylpyrrolidin-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1-octylpyrrolidin-1-ium involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with membrane components .
In chemical reactions, its mechanism of action is largely determined by its ability to stabilize transition states and intermediates through solvation and ionic interactions. This property makes it an effective catalyst and solvent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-octylpyrrolidin-1-ium can be compared with other similar compounds, such as:
1-Methyl-1-butylpyrrolidin-1-ium: This compound has a shorter alkyl chain, resulting in different solvation properties and lower thermal stability.
1-Methyl-1-hexylpyrrolidin-1-ium: With an intermediate alkyl chain length, this compound exhibits properties between those of 1-Methyl-1-butylpyrrolidin-1-ium and this compound.
1-Methyl-1-decylpyrrolidin-1-ium: This compound has a longer alkyl chain, leading to higher viscosity and lower solubility in certain solvents.
The uniqueness of this compound lies in its optimal balance of solvation properties, thermal stability, and low volatility, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
867212-80-4 |
|---|---|
Molekularformel |
C13H28N+ |
Molekulargewicht |
198.37 g/mol |
IUPAC-Name |
1-methyl-1-octylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H28N/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14/h3-13H2,1-2H3/q+1 |
InChI-Schlüssel |
JWPBORWCDZAHAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1(CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




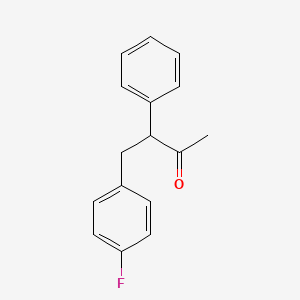

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
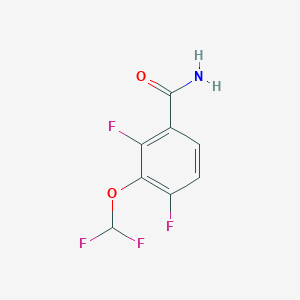
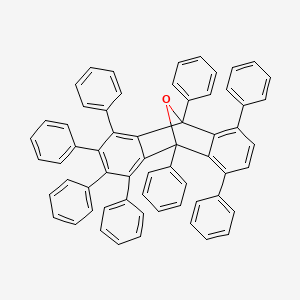
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)

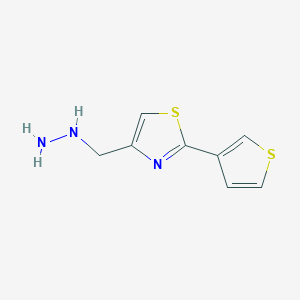
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
